molecular formula C18H19N5 B2737345 2-cyclopropyl-1-[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole CAS No. 2380172-15-4

2-cyclopropyl-1-[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B2737345
CAS No.: 2380172-15-4
M. Wt: 305.385
InChI Key: LVLRJGGYUXRESP-UHFFFAOYSA-N
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Description

2-cyclopropyl-1-[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound featuring a benzimidazole core, a cyclopropyl group, and an azetidine ring substituted with a 4-methylpyrimidin-2-yl group. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-1-[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with formic acid or its equivalents.

    Introduction of the Cyclopropyl Group: Cyclopropyl groups can be introduced via cyclopropanation reactions using reagents like diazomethane.

    Azetidine Ring Formation: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Substitution with 4-Methylpyrimidin-2-yl Group: This step involves nucleophilic substitution reactions where the azetidine ring is functionalized with the 4-methylpyrimidin-2-yl group.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the above synthetic routes to enhance yield and purity. Techniques like continuous flow chemistry and automated synthesis platforms are employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-1-[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-cyclopropyl-1-[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its pharmacological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-1-[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole involves interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to inhibition of microbial growth, induction of apoptosis in cancer cells, and other therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyclopropyl-1-[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole is unique due to its combination of a benzimidazole core, cyclopropyl group, and azetidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-cyclopropyl-1-[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5/c1-12-8-9-19-18(20-12)22-10-14(11-22)23-16-5-3-2-4-15(16)21-17(23)13-6-7-13/h2-5,8-9,13-14H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLRJGGYUXRESP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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